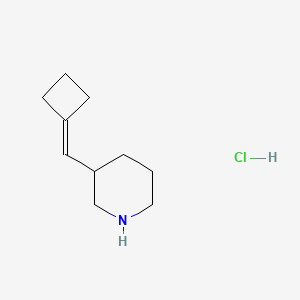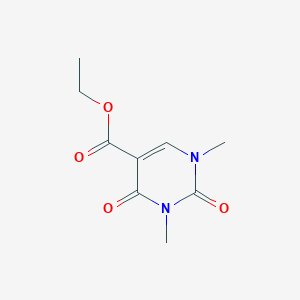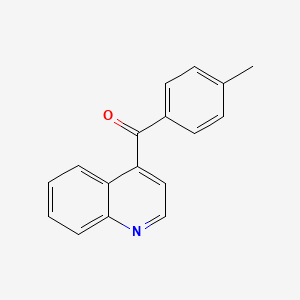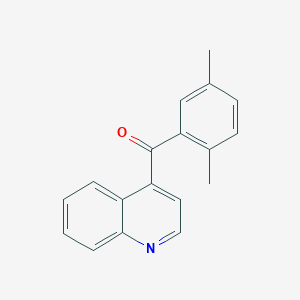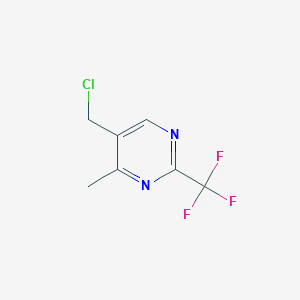
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine
Vue d'ensemble
Description
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a chemical compound with the molecular weight of 196.56 . It is used for research and development purposes . It appears as a yellow solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . These compounds are synthesized through a series of reactions and are used in the agrochemical and pharmaceutical industries .Molecular Structure Analysis
The molecular structure of 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is characterized by the presence of a pyrimidine ring, a chloromethyl group, and a trifluoromethyl group . The InChI code for this compound is 1S/C6H4ClF3N2/c7-1-4-2-11-5 (12-3-4)6 (8,9)10/h2-3H,1H2 .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines have been studied in the context of their applications in the agrochemical and pharmaceutical industries . These compounds are thought to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine is a yellow solid with a molecular weight of 196.56 .Applications De Recherche Scientifique
Synthesis and Characterization
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine serves as a critical intermediate in the synthesis and structural characterization of novel compounds. Research has focused on developing new methodologies for creating derivatives of pyrimidine, which are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis of Novel Interaction Products : Investigations into the reactivity of related pyrimidine derivatives with iodine have led to the synthesis of novel compounds, showcasing the versatility of pyrimidine as a scaffold for developing new materials with potentially unique properties (Chernov'yants et al., 2011).
Development of Substituted Pyrimidines : Research into the reactions of substituted chloromethyl-pyridine with different thiols and amides has produced a variety of substituted pyrimidines, illustrating the compound's utility in synthesizing complex molecules with specific structural features (Ma et al., 2016).
Generation and Functionalization of Metal-Bearing Pyrimidines : Studies on metal-bearing and trifluoromethyl-substituted pyrimidines highlight the compound's role in generating species with unique reactivity, facilitating the synthesis of carboxylic acids from pyrimidine derivatives through halogen/metal permutation (Schlosser et al., 2006).
Safety And Hazards
The safety information for 5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H320, and the precautionary statements include P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P321, P330, P332+P313, P337+P313, P362, P501 .
Orientations Futures
Trifluoromethylpyridines and their derivatives are expected to find many novel applications in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials . The development of efficient and new pesticides is still an urgent task for scientific researchers .
Propriétés
IUPAC Name |
5-(chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c1-4-5(2-8)3-12-6(13-4)7(9,10)11/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCUOFAIABHBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-4-methyl-2-(trifluoromethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



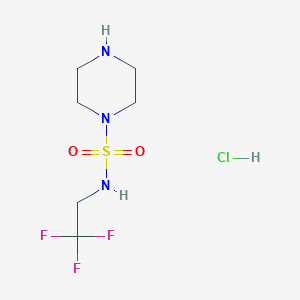
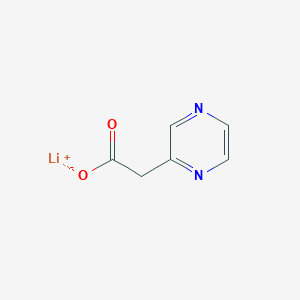
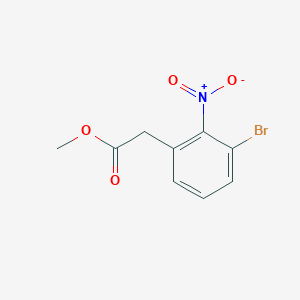
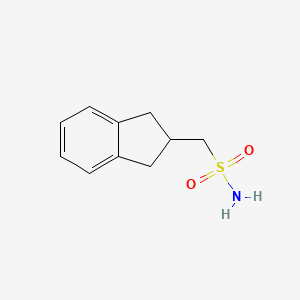
![4-[5-(chloromethyl)-1H-1,2,4-triazol-3-yl]pyrimidine dihydrochloride](/img/structure/B1433564.png)
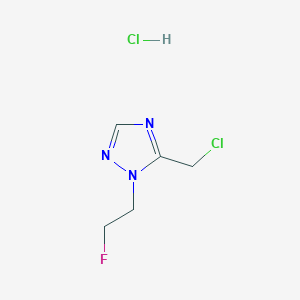
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)
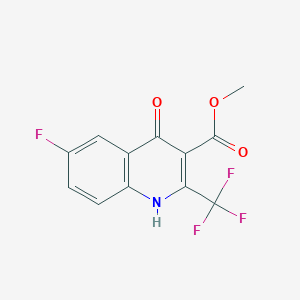
![[3,5-Dichloro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1433572.png)
![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)
